L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-
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Overview
Description
L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-serine, an amino acid that plays a crucial role in various metabolic processes. The addition of N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl] and O-(phenylmethyl) groups enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- involves several steps, starting with the protection of the amino and hydroxyl groups of L-serine. The N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl] group is introduced through a series of reactions involving the use of protecting groups and coupling reagents. The O-(phenylmethyl) group is then added to the serine residue. The final product is purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amino acids and other fragments
Scientific Research Applications
L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to bind to specific sites on target molecules .
Comparison with Similar Compounds
L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)- can be compared with other similar compounds, such as:
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester: This compound shares a similar backbone but lacks the leucyl group, resulting in different reactivity and applications
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-O-(phenylmethyl)-: This compound is structurally similar but may have
Properties
CAS No. |
61884-45-5 |
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Molecular Formula |
C21H32N2O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C21H32N2O6/c1-14(2)11-16(23-20(27)29-21(3,4)5)18(24)22-17(19(25)26)13-28-12-15-9-7-6-8-10-15/h6-10,14,16-17H,11-13H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
XEJHSOREGRDIEV-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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